

3-Methyl-1-phenylpent-1-yn-3-ol IUPAC name and synonyms

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Compound of Interest

Compound Name: 3-Methyl-1-phenylpent-1-yn-3-ol

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3-Methyl-1-phenylpent-1-yn-3-ol: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methyl-1-phenylpent-1-yn-3-ol is a tertiary acetylenic alcohol with the IUPAC name **3-methyl-1-phenylpent-1-yn-3-ol**.^[1] This document provides a comprehensive overview of its chemical identity, physicochemical properties, synthesis, and a discussion of its known applications. While noted for its potential in organic synthesis, detailed pharmacological data and associated biological pathways remain an area for future investigation.

Chemical Identity and Synonyms

The compound is registered under CAS Number 1966-65-0.^{[1][2]} It is also known by a variety of synonyms, reflecting its structural features.

Table 1: Synonyms and Identifiers

Type	Identifier
IUPAC Name	3-methyl-1-phenylpent-1-yn-3-ol
CAS Number	1966-65-0
EC Number	217-814-9
Synonyms	1-Phenyl-3-methyl-1-pentyn-3-ol, 3-Methyl-1-phenyl-1-pentyn-3-ol, methylethyl(phenylethynyl) carbinol

Physicochemical Properties

A summary of the key physicochemical properties of **3-methyl-1-phenylpent-1-yn-3-ol** is presented below. These properties are essential for understanding its behavior in chemical reactions and for the development of analytical methods.

Table 2: Physicochemical Data

Property	Value	Source
Molecular Formula	C ₁₂ H ₁₄ O	[2][3]
Molecular Weight	174.24 g/mol	[1][3]
Boiling Point	277 °C at 760 mmHg	[4]
Density	1.02 g/cm ³	[4]
Flash Point	123.9 °C	[4]
Vapor Pressure	0.00224 mmHg at 25°C	[4]
XLogP3	2.5	[4]
Hydrogen Bond Donor Count	1	[4]
Hydrogen Bond Acceptor Count	1	[4]
Rotatable Bond Count	3	[4]

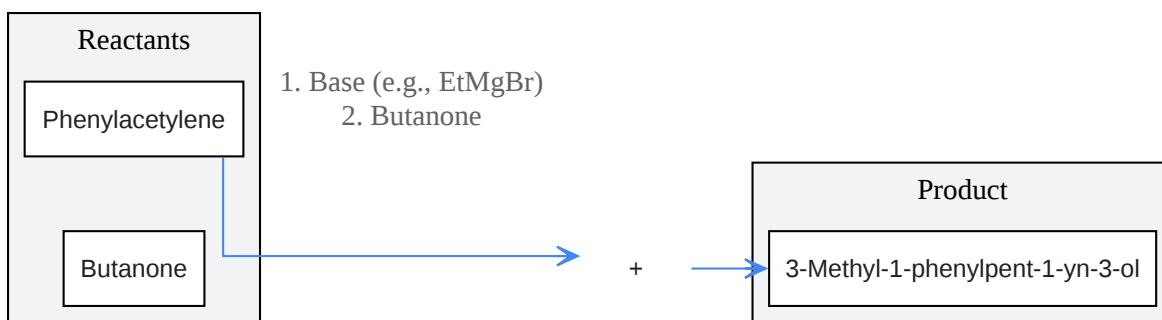
Synthesis

The primary route for the synthesis of **3-methyl-1-phenylpent-1-yn-3-ol** is through the nucleophilic addition of a phenylacetylide to a ketone.

Favorskii Reaction / Grignard-type Reaction

A common and high-yield method for synthesizing **3-methyl-1-phenylpent-1-yn-3-ol** involves the reaction of phenylacetylene with butanone (methyl ethyl ketone).^{[3][4]} This reaction can be facilitated by a strong base, such as potassium fluoride on basic alumina, or through a Grignard reagent intermediate.^[4]

Reaction Scheme:



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Caption: Synthesis of **3-Methyl-1-phenylpent-1-yn-3-ol**.

Experimental Protocol:

While a detailed, peer-reviewed experimental protocol for this specific synthesis is not readily available in the public domain, a general procedure can be outlined based on standard organic chemistry principles for Grignard reactions:

- Preparation of the Grignard Reagent (Phenylacetylide): Phenylacetylene is reacted with a suitable Grignard reagent, such as ethylmagnesium bromide, in an anhydrous ether solvent

like tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen). This deprotonates the terminal alkyne to form the phenylacetylide Grignard reagent.

- Reaction with Ketone: Butanone is slowly added to the solution of the phenylacetylide Grignard reagent at a controlled temperature, typically cooled in an ice bath to manage the exothermic reaction.
- Quenching and Work-up: After the reaction is complete, it is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is then separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether). The combined organic extracts are washed with brine, dried over an anhydrous salt (e.g., magnesium sulfate), filtered, and the solvent is removed under reduced pressure.
- Purification: The crude product can be purified by vacuum distillation or column chromatography to yield the final **3-methyl-1-phenylpent-1-yn-3-ol**. A reported yield for a similar synthesis using potassium fluoride on basic alumina is as high as 95.0%.^[4]

Biological Activity and Potential Applications

While some sources suggest that **3-methyl-1-phenylpent-1-yn-3-ol** possesses significant biological activity, particularly in pharmacology and medicinal chemistry, specific, publicly available data on its mechanism of action, biological targets, or defined signaling pathways are currently lacking.^[3] Its structural motifs, including the phenyl group and the tertiary alcohol, are present in various biologically active molecules. However, without dedicated studies, its pharmacological profile remains speculative.

The primary documented application of this compound is as an intermediate in organic synthesis.^[3] For instance, it can serve as a precursor for the synthesis of more complex molecules through modifications of its hydroxyl and alkyne functional groups.

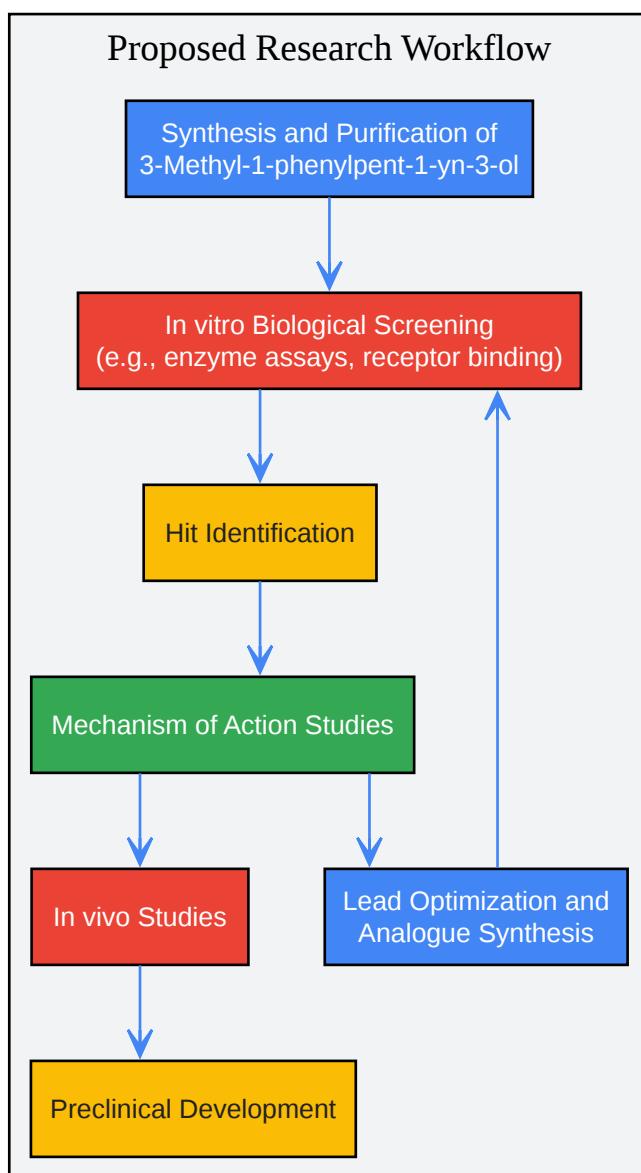
Future Directions

The lack of detailed biological data for **3-methyl-1-phenylpent-1-yn-3-ol** presents an opportunity for further research. Future studies could focus on:

- Screening for Biological Activity: Evaluating the compound against a panel of biological targets, such as enzymes and receptors, to identify potential pharmacological effects.

- Mechanism of Action Studies: In the event of identified biological activity, elucidating the specific molecular pathways and signaling cascades involved.
- Analogue Synthesis: Synthesizing derivatives of **3-methyl-1-phenylpent-1-yn-3-ol** to explore structure-activity relationships and optimize for any desired biological effects.

A logical workflow for such an investigation is proposed below.



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Caption: A proposed workflow for investigating the biological activity of **3-Methyl-1-phenylpent-1-yn-3-ol**.

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